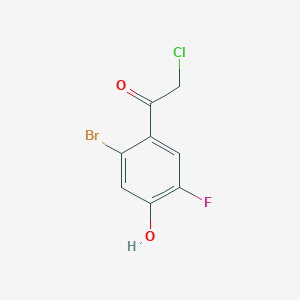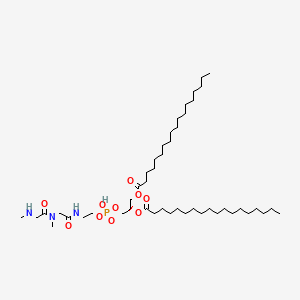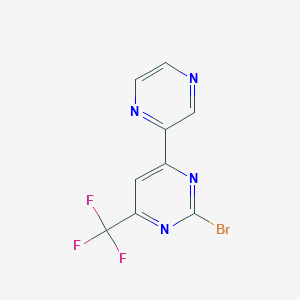
2-Bromo-4-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound It features a pyrimidine ring substituted with a bromine atom at the second position, a pyrazine ring at the sixth position, and a trifluoromethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between appropriate precursors such as 2,4-dichloro-6-(trifluoromethyl)pyrimidine and 2-bromo-1,4-diaminobenzene.
Substitution Reaction: The bromine atom is introduced through a substitution reaction, where a suitable brominating agent like N-bromosuccinimide (NBS) is used.
Coupling Reaction: The pyrazine ring is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazine and pyrimidine rings.
Coupling Reactions: The trifluoromethyl group and the pyrazine ring can participate in various coupling reactions.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Oxidized or Reduced Forms: Depending on the specific oxidation or reduction conditions.
Scientific Research Applications
2-Bromo-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrimidine and pyrazine derivatives.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can interact with various biological pathways, influencing processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine
- 2-Iodo-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine
- 2-Bromo-6-(1,4-pyrazin-2-yl)-4-methylpyrimidine
Uniqueness
2-Bromo-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. This makes it particularly valuable in the development of pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C9H4BrF3N4 |
|---|---|
Molecular Weight |
305.05 g/mol |
IUPAC Name |
2-bromo-4-pyrazin-2-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C9H4BrF3N4/c10-8-16-5(6-4-14-1-2-15-6)3-7(17-8)9(11,12)13/h1-4H |
InChI Key |
DHLCSOBZZDQBGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=CC(=NC(=N2)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{1-[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13717263.png)

![3-({[2-(4-Methylphenyl)vinyl]sulfonyl}amino)propanoic acid](/img/structure/B13717275.png)
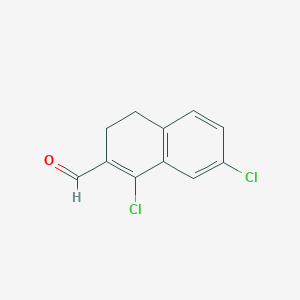
![5-Nitro-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-ol](/img/structure/B13717290.png)
![1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13717296.png)
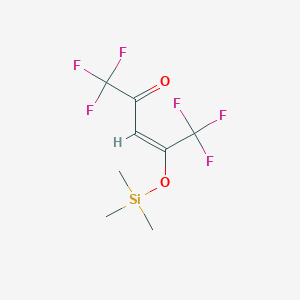
![Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester](/img/structure/B13717315.png)

